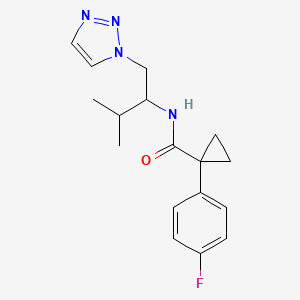
1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that build up the desired molecular structure. In the first paper, a new aromatic diamine with a trifluoromethyl group was synthesized from 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride . This process may share similarities with the synthesis of the compound , as both involve the introduction of fluorinated aromatic components and the formation of amide bonds.
Molecular Structure Analysis
The molecular structure of organic compounds dictates their physical and chemical properties. The presence of a fluorophenyl group in the compound suggests potential interactions with biological systems, as fluorinated compounds are often used in pharmaceuticals for their metabolic stability and ability to modulate biological activity . The triazole ring is a common motif in medicinal chemistry, known for its ability to mimic the peptide bond and engage in hydrogen bonding.
Chemical Reactions Analysis
The reactivity of a compound like 1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide would be influenced by its functional groups. The amide bond is typically stable, but can undergo hydrolysis under certain conditions. The presence of a triazole ring could also influence the compound's reactivity, potentially engaging in reactions typical of azoles, such as nucleophilic substitution or coordination with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of a fluorophenyl group could affect the compound's lipophilicity and electronic properties, while the amide and triazole functionalities could impact its solubility and hydrogen bonding capacity. The papers provided do not directly discuss the properties of the compound , but the described polyamides with fluorinated groups exhibit good solubility in polar aprotic solvents and have low dielectric constants, which could be relevant for similar compounds .
Applications De Recherche Scientifique
Synthesis and Structural Features
Monofluorinated cyclopropanecarboxylates, closely related to the compound , can be synthesized through transition metal-catalyzed reactions. These compounds, including derivatives with fluorinated phenylcyclopropane, have been studied for their synthetic routes, reactions, and solid-state structures, demonstrating the importance of fluorine in influencing molecular interactions and configurations. Such synthetic methodologies and structural insights are crucial for the development of new compounds with potential biological activities (Haufe et al., 2002).
Antipathogenic Activity
Research on thiourea derivatives, which share structural similarities with the compound of interest, has shown significant anti-pathogenic activity, particularly against strains known for their biofilm-forming capabilities. The presence of fluorine, along with other halogens, in the molecular structure has been correlated with enhanced antimicrobial properties. This suggests potential applications of the compound in developing novel antimicrobial agents with specific mechanisms of action against pathogenic bacteria (Limban et al., 2011).
Antitumor Activity
Compounds containing the 1H-indazole moiety, similar to the structure of the compound , have been synthesized and shown to exhibit significant inhibitory activity against various cancer cell lines. The synthesis and structural elucidation of such compounds lay the foundation for further exploration of their antitumor activities and potential applications in cancer therapy (Lu et al., 2021).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-12(2)15(11-22-10-9-19-21-22)20-16(23)17(7-8-17)13-3-5-14(18)6-4-13/h3-6,9-10,12,15H,7-8,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGJDJXCXBRBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

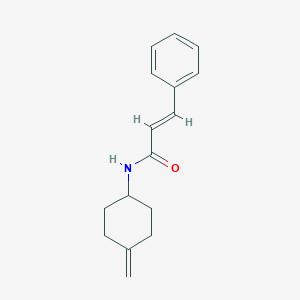
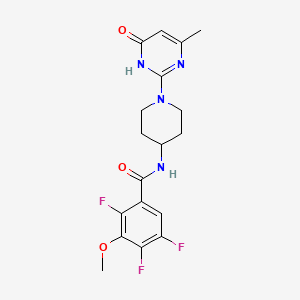

![2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558621.png)
![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)
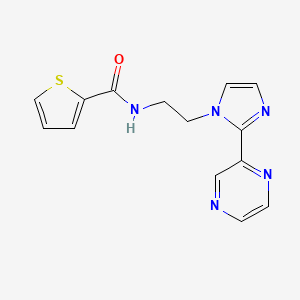
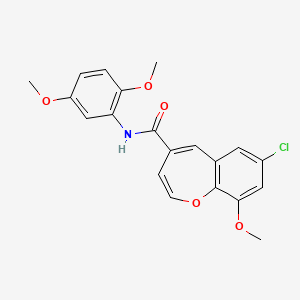
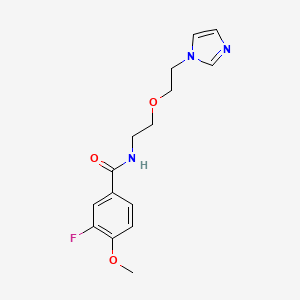
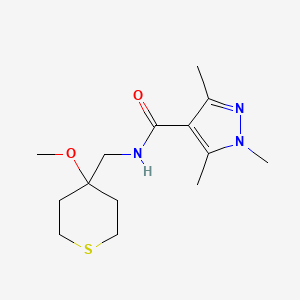
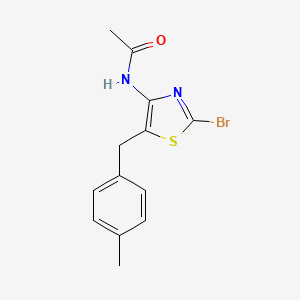
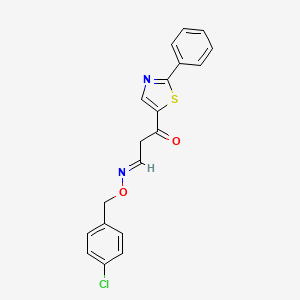
![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2558637.png)
